molecular formula C13H13ClN6 B12465359 N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B12465359
M. Wt: 288.73 g/mol
InChI Key: HAPVOAJSCNFYOT-UHFFFAOYSA-N
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Description

N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions. One common method includes the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form 3-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-chlorophenylhydrazono-ethyl acetoacetate. The final step involves cyclization with guanidine to yield the target compound .

Industrial Production Methods

Industrial production methods often employ green chemistry principles to minimize environmental impact. These methods include the use of microwave-assisted synthesis and solvent-free conditions to enhance reaction efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.

    Medicine: Investigated for its anti-cancer properties, showing significant cytotoxic activity against various cancer cell lines.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine involves the inhibition of protein tyrosine kinases. This inhibition disrupts cellular signaling pathways that are crucial for cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-Chlorophenyl)-N1,6-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine stands out due to its high potency as an enzyme inhibitor and its broad-spectrum cytotoxic activity. Its unique structure allows for strong binding affinity to the active sites of target enzymes, making it a promising candidate for drug development .

Properties

Molecular Formula

C13H13ClN6

Molecular Weight

288.73 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N,1-dimethylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C13H13ClN6/c1-15-13-18-11(10-7-16-20(2)12(10)19-13)17-9-5-3-4-8(14)6-9/h3-7H,1-2H3,(H2,15,17,18,19)

InChI Key

HAPVOAJSCNFYOT-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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